molecular formula C14H15NO3 B2620004 (2E)-3-(dimethylamino)-1-(7-methoxy-1-benzofuran-2-yl)prop-2-en-1-one CAS No. 477848-02-5

(2E)-3-(dimethylamino)-1-(7-methoxy-1-benzofuran-2-yl)prop-2-en-1-one

Cat. No.: B2620004
CAS No.: 477848-02-5
M. Wt: 245.278
InChI Key: TWYDMMXLOHLHIJ-BQYQJAHWSA-N
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Description

This compound is a chalcone derivative characterized by a benzofuran core substituted with a methoxy group at the 7-position and a dimethylamino group on the α,β-unsaturated ketone moiety. Chalcones (1,3-diarylprop-2-en-1-ones) are known for their diverse biological activities, including antifungal, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(7-methoxy-1-benzofuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-15(2)8-7-11(16)13-9-10-5-4-6-12(17-3)14(10)18-13/h4-9H,1-3H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYDMMXLOHLHIJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=C(O1)C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC2=C(O1)C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(Dimethylamino)-1-(7-methoxy-1-benzofuran-2-yl)prop-2-en-1-one, also known by its CAS number 477848-02-5, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

The molecular formula of this compound is C14H15NO3C_{14}H_{15}NO_3, with a molecular weight of approximately 245.27 g/mol. The structure features a benzofuran moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Chalcone derivatives have been studied for their antibacterial properties. The presence of the dimethylamino group may enhance this activity by influencing membrane permeability and interaction with bacterial targets.
  • Antitumor Activity : Several studies have highlighted the potential of benzofuran-containing chalcones in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in tumor cells.
  • Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.

Antimicrobial Activity

A study investigating the structure-activity relationship (SAR) of chalcones revealed that modifications to the benzofuran ring significantly impacted antimicrobial potency. The compound exhibited notable activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Antitumor Effects

In vitro studies demonstrated that this compound could inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation .

Anti-inflammatory Properties

Research has shown that chalcone derivatives can modulate inflammatory pathways. The compound was found to inhibit the expression of cyclooxygenase (COX) enzymes and reduce levels of nitric oxide in stimulated macrophages, suggesting a mechanism for its anti-inflammatory action .

Case Studies

StudyFindings
Antimicrobial Study Demonstrated significant antibacterial activity against Gram-positive bacteria.
Cancer Cell Line Study Induced apoptosis in breast cancer cells with IC50 values indicating potent activity.
Inflammation Model Reduced inflammatory markers in LPS-stimulated macrophages significantly.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Substituent Effects on Physicochemical Properties

The target compound’s benzofuran ring and methoxy substituent differentiate it from analogs with simpler aryl or heteroaryl groups. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight Key Properties/Activities Reference
(2E)-3-(Dimethylamino)-1-(7-methoxy-1-benzofuran-2-yl)prop-2-en-1-one Benzofuran 7-OCH₃, N(CH₃)₂ 287.32 g/mol Enhanced solubility, potential MAO inhibition
(E)-3-(4-(Dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one Phenyl 4-F, 4'-N(CH₃)₂ 283.31 g/mol Antifungal (MIC = 0.07 µg/mL)
(E)-1-(1H-Indol-3-yl)-3-(dimethylamino)prop-2-en-1-one Indole Indole, N(CH₃)₂ 228.28 g/mol Anticancer intermediate (e.g., osimertinib)
(E)-1-(5-Bromo-2-(3'-fluorophenyl)benzofuran-7-yl)-3-phenylprop-2-en-1-one Benzofuran 5-Br, 3'-F, C₆H₅ 449.26 g/mol Antifungal, lower solubility vs. methoxy
(2E)-1-(3,4-Dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one Phenyl 3,4-Cl₂, N(CH₃)₂ 244.12 g/mol Higher lipophilicity (logP ~3.5)

Key Observations :

  • Electron Effects : The 7-methoxy group on benzofuran increases electron density, enhancing hydrogen bonding and π-π stacking compared to halogenated analogs (e.g., 5-bromo or 3,4-dichloro derivatives) .
  • Solubility : Methoxy-substituted chalcones generally exhibit higher aqueous solubility than bromo- or chloro-substituted derivatives, critical for bioavailability .
  • Conformational Flexibility : Dihedral angles between aryl rings in chalcones influence biological activity. For example, fluorophenyl analogs show dihedral angles of 7.14–56.26°, while benzofuran cores may adopt planar conformations due to fused ring rigidity .

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